molecular formula C20H22N2O4S B2924168 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097921-22-5

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2924168
CAS No.: 2097921-22-5
M. Wt: 386.47
InChI Key: NOURMUUGXUYPGC-UHFFFAOYSA-N
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Description

This product features the unique chemical entity 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea, a synthetic compound designed for advanced research applications. Its molecular architecture, incorporating distinct furan, thiophene, and dimethoxyphenyl pharmacophores, presents a compelling profile for investigative science. Compounds with similar heterocyclic structures, such as indole derivatives, are extensively investigated for their wide-ranging biological potential, serving as key scaffolds in medicinal chemistry and drug discovery . The structural motifs present in this urea derivative suggest potential for exploring novel biochemical pathways and receptor interactions. Furthermore, research into related compounds containing dimethoxyphenyl groups indicates relevance in studying enzymatic processes and reaction mechanisms, such as those involving lignin peroxidase . This reagent is intended for use by qualified researchers to probe its specific mechanism of action and potential applications in areas such as chemical biology and receptor modulation studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-24-18-6-5-14(10-19(18)25-2)11-21-20(23)22-12-16(15-7-9-27-13-15)17-4-3-8-26-17/h3-10,13,16H,11-12H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOURMUUGXUYPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a urea derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a dimethoxyphenyl group, a furan moiety, and a thiophene ring, which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that substituted ureas could effectively inhibit the growth of human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines with IC50 values ranging from 0.004 μM to 50 μg/mL depending on the specific structure and substituents present .

Compound TypeCell LineIC50 Value
Urea DerivativeMDA-MB-2310.004 μM
Urea DerivativeSK-Hep-150 μg/mL

Antimicrobial Activity

Urea derivatives have also shown broad-spectrum antimicrobial activity. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. In vitro studies have reported minimal inhibitory concentrations (MIC) indicating strong antibacterial effects against various pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of urea derivatives is another area of interest. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and systemic lupus erythematosus .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Urea derivatives can act as enzyme inhibitors, impacting pathways critical for cell proliferation and survival.
  • Interference with Signal Transduction : By interacting with specific receptors or kinases, these compounds may disrupt signaling pathways involved in cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that certain urea derivatives can influence oxidative stress levels within cells, contributing to their anticancer and antimicrobial effects.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Anticancer Activity : A series of thiourea derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The study found that modifications in the thiourea structure significantly affected their potency .
  • Antimicrobial Evaluation : A comparative analysis of various urea derivatives showed that those containing furan and thiophene rings exhibited enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
Target Compound (hypothesized structure) C20H21N2O4S 401.46 3,4-Dimethoxyphenylmethyl; 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl -
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea C20H22N2O5S 402.5 3,4-Dimethoxybenzyl; 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea C17H13ClN4OS 364.83 4-Chlorophenyl; thiadiazole-ethenyl
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea C19H23N2O3S 371.46 2-Methoxyphenyl; tetrahydro-2H-pyran-4-yl-thiophen-2-ylmethyl
1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea C17H24N2O4 320.39 Cyclopentyl; 2-(3,4-dimethoxyphenyl)-2-hydroxyethyl

Key Observations:

Heterocyclic Diversity: The target compound combines furan and thiophen groups, unlike the thiadiazole-ethenyl system in or the pyran-thiophen hybrid in . The hydroxylated analog in may exhibit enhanced solubility compared to the non-hydroxylated target compound.

Aromatic Substitution Patterns :

  • The 3,4-dimethoxyphenyl group is shared with compounds in , suggesting a role in modulating steric and electronic interactions. In contrast, the 4-chlorophenyl group in or 2-methoxyphenyl in may alter target selectivity.

Molecular Weight and Complexity :

  • The target compound (hypothesized MW: 401.46) is heavier than simpler analogs like (MW: 320.39) but lighter than hydroxylated derivatives (MW: 402.5).

Key Findings:

  • The target compound’s synthesis likely involves coupling a 3,4-dimethoxyphenylmethyl isocyanate with a pre-functionalized ethylamine containing furan and thiophen groups, as seen in analogous pathways .
  • Thiophen-containing derivatives (e.g., ) often require palladium-catalyzed cross-coupling for heterocyclic integration, increasing synthetic complexity compared to simpler aryl ureas .

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